N'-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide
Description
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide is a chemical compound characterized by the presence of two difluoroacetyl groups attached to a hydrazide moiety
Properties
Molecular Formula |
C4H4F4N2O2 |
|---|---|
Molecular Weight |
188.08 g/mol |
IUPAC Name |
N'-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide |
InChI |
InChI=1S/C4H4F4N2O2/c5-1(6)3(11)9-10-4(12)2(7)8/h1-2H,(H,9,11)(H,10,12) |
InChI Key |
PJEXIQNXKKDFKT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NNC(=O)C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide typically involves the reaction of difluoroacetic acid derivatives with hydrazine. One common method includes the reaction of 2,2-difluoroacetyl chloride with hydrazine hydrate under controlled conditions to yield the desired hydrazide compound . The reaction is usually carried out in an inert atmosphere to prevent any side reactions and to ensure high purity of the product.
Industrial Production Methods
Industrial production of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoroacetyl derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetyl derivatives, hydrazine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoroacetyl)-2,2-difluoroacetamide
- N-(2,2-difluoroacetyl)-2,2-difluoroacetylhydrazine
- N-(2,2-difluoroacetyl)-2,2-difluoroacetylthiosemicarbazide
Uniqueness
N’-(2,2-difluoroacetyl)-2,2-difluoroacetohydrazide is unique due to its dual difluoroacetyl groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
